BenchChemオンラインストアへようこそ!

4,1-Benzoxazepine-2,5-dione

Microwave-assisted synthesis Heterocyclic chemistry Process chemistry

Procure the authentic 4,1-benzoxazepine-2,5-dione scaffold to ensure reproducible squalene synthase inhibition. This 4,1-regioisomer provides optimal conformational geometry for target engagement, outperforming benzothiazepine, benzodiazepine, and benzoxazocine congeners (HepG2 IC50 = 0.024 μM). Chiral pool methodology delivers (3R)-enantiomers with up to 81% ee; MW-assisted synthesis reduces cyclization time 9-fold. Insist on verified stereochemistry and 4,1-oxazepine connectivity for your SAR campaigns.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B8477428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,1-Benzoxazepine-2,5-dione
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2C(=O)O1
InChIInChI=1S/C9H7NO3/c11-8-5-13-9(12)6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,10,11)
InChIKeyJLDVNEPTZQEKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,1-Benzoxazepine-2,5-dione – Core Benchmarking Data for the Unsubstituted Benzoxazepinedione Scaffold


4,1-Benzoxazepine-2,5-dione (C₉H₇NO₃, MW 177.16 g/mol) is the parent bicyclic lactam of the benzoxazepinedione class, featuring a seven-membered oxazepine ring fused to a benzene core with carbonyl groups at positions 2 and 5 [1]. This heterocyclic scaffold serves as a privileged template in medicinal chemistry, with its 4,1-regioisomeric arrangement (nitrogen at position 4, oxygen at position 1) providing a distinct conformational geometry that has proven essential for biological target engagement, particularly as a squalene synthase inhibitor pharmacophore [2]. Unlike its regioisomeric counterpart 1,4-benzoxazepine-3,5-dione, the 4,1-benzoxazepine-2,5-dione scaffold orients key substituent vectors in a spatial arrangement that permits selective enzyme inhibition [3].

Why Generic Substitution of 4,1-Benzoxazepine-2,5-dione Fails – Regioisomeric and Scaffold-Level Differentiation


Generic substitution of 4,1-benzoxazepine-2,5-dione with other benzoxazepinedione regioisomers or structurally analogous heterocycles is not scientifically valid because the 4,1-oxazepine connectivity fundamentally dictates both the three-dimensional conformation of the seven-membered ring and the spatial projection of substituent vectors [1]. Compelling evidence from squalene synthase inhibitor programs demonstrates that the 4,1-benzoxazepine nucleus is the optimal template for enzymatic inhibition, outperforming 4,1-benzothiazepine, 1,4-benzodiazepine, 1,3-benzodiazepine, 1-benzazepine, and 4,1-benzoxazocine scaffolds [2]. Furthermore, the 2,5-dione pattern establishes a chiral center at C-3 under asymmetric synthesis, enabling enantiomerically enriched products with distinct biological and spectroscopic properties compared to racemic mixtures [3]. These structural determinants make procurement of the authentic 4,1-benzoxazepine-2,5-dione scaffold essential for reproducible research outcomes.

4,1-Benzoxazepine-2,5-dione – Quantified Comparator Evidence for Scientific Procurement Decisions


Microwave-Assisted Cyclization vs. Conventional Thermal Synthesis of 4,1-Benzoxazepine-2,5-diones

The microwave (MW)-assisted 7-exo-tet cyclization of N-acylanthranilic acids to afford (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones was directly compared against conventional thermal heating in the same study, using identical substrates. MW irradiation at 100 °C completed cyclization in 20 minutes with extraordinary high yields, whereas the conventional heating method required 3 hours and provided low yields [1]. This represents a ~9-fold reduction in reaction time with substantial yield improvement, validated by SC-XRD and spectroscopic characterization of four novel compounds [2].

Microwave-assisted synthesis Heterocyclic chemistry Process chemistry

4,1-Benzoxazepine Scaffold vs. Competing Heterocycles as Optimal Squalene Synthase Template

A systematic scaffold-hopping study evaluated the squalene synthase inhibitory activity of multiple seven-membered heterocyclic lactams. The 4,1-benzoxazepine derivative 1 (with IC50 = 0.072 μM vs. rat enzyme; IC50 = 0.024 μM vs. HepG2 enzyme) was directly compared against 4,1-benzothiazepine (2), 1,4-benzodiazepine (6), 1,3-benzodiazepine (7), 1-benzazepine (9), and the eight-membered 4,1-benzoxazocine (10). The study explicitly concluded that the 4,1-benzoxazepine nucleus is the optimal template for inhibitory activity [1]. The benzothiazepine S-oxide (4) and 1,3,4-benzotriazepine (8) were found to be weakly active, further emphasizing the unique structural requirements satisfied by 4,1-benzoxazepine [2].

Squalene synthase inhibition Cholesterol biosynthesis Medicinal chemistry scaffold optimization

(E)- vs. (Z)-Stereochemistry of 4,1-Benzoxazepine-3-ylidene Acetic Acid Derivatives in Squalene Synthase Inhibition

A series of (4,1-benzoxazepin-3-ylidene)acetic acid derivatives were synthesized and evaluated as (E)- and (Z)-isomers for inhibition of both rat and human squalene synthase. The (E)-isomers exhibited potent inhibitory activity, with potency equivalent to the parent 4,1-benzoxazepine-3-acetic acid derivatives. In stark contrast, the (Z)-isomers did not exhibit significant inhibitory activity [1]. This stereochemical dichotomy enabled the deduction that the active conformation of 4,1-benzoxazepine-3-acetic acid derivatives corresponds to the folded conformation of the (E)-isomers [2].

Stereochemistry-activity relationship Squalene synthase inhibition Drug design

Chiral Pool Synthesis of 4,1-Benzoxazepine-2,5-diones: Enantiomeric Excess vs. Racemic Synthesis

The chiral pool methodology, employing inexpensive naturally occurring (S)-amino acids (alanine, phenylalanine, valine, leucine), provides access to enantiomerically enriched 4,1-benzoxazepine-2,5-diones. The α-haloacid precursors were prepared in high enantiomeric excess (ee 95%–98%), and the final (3R)-4,1-benzoxazepines were obtained with ee up to 81% [1]. This contrasts with conventional literature methods that typically produce racemic or achiral 4,1-benzoxazepines [2]. The chiral integrity is preserved through the cyclization step when using α-bromoacids, which undergo direct cyclization; α-chloroacids require additional base-catalyzed cyclization but also yield chiral products [3]. Specific yields for chiral 4,1-benzoxazepines 4a–d ranged from 50% to 78% (Table 1 in the source) [4].

Asymmetric synthesis Chiral pool methodology Enantiomeric purity

Nonlinear Optical Properties of 4,1-Benzoxazepine-2,5-diones vs. Prototype Standard Compound

DFT calculations at the B3LYP/6-311+G(d,p) level were performed on four (3R)-3-alkyl-4,1-benzoxazepine-2,5-dione derivatives (5m, 6e, 6h, 6o) to evaluate their nonlinear optical (NLO) properties. The NLO analysis demonstrated that all four compounds possess significant NLO properties compared to a prototype standard compound, with the enhanced response attributed to the electronic push-pull character of the benzoxazepine-2,5-dione core and its substituents [1]. NBO analysis confirmed that non-covalent interactions, hydrogen bonding, and hyperconjugative interactions stabilize these compounds in the solid state, with excellent agreement between experimental (SC-XRD) and DFT-computed structural parameters [2].

Nonlinear optics DFT calculations Materials chemistry

High-Value Application Scenarios for 4,1-Benzoxazepine-2,5-dione Based on Quantitative Differentiation Evidence


Discovery-Stage Squalene Synthase Inhibitor Programs Requiring Authentic Pharmacophore Verification

The 4,1-benzoxazepine-2,5-dione scaffold is the experimentally confirmed optimal template for squalene synthase inhibition, outperforming benzothiazepine, benzodiazepine, benzazepine, and benzoxazocine congeners in direct comparative enzyme assays [1]. Medicinal chemistry teams initiating structure-activity relationship (SAR) campaigns around this target should use the authentic 4,1-benzoxazepine-2,5-dione core rather than surrogate ring systems, as scaffold substitution has been shown to erode or abolish inhibitory potency. For example, the 4,1-benzoxazepine derivative 1 exhibits HepG2 cell IC50 = 0.024 μM vs. the weakly active benzothiazepine S-oxide analog [2]. Additionally, stereochemical integrity is critical: within exocyclic (E)/(Z) isomer pairs, only the (E)-isomer retains inhibitory activity equivalent to the parent acetic acid derivatives [3]. Procurement of verified stereochemically defined 4,1-benzoxazepine-2,5-dione is therefore essential for SAR reproducibility.

Rapid Medicinal Chemistry Library Expansion via Microwave-Assisted Synthetic Protocols

For groups requiring parallel synthesis of 4,1-benzoxazepine-2,5-dione derivatives at scale, MW-assisted 7-exo-tet cyclization provides a 9-fold reduction in reaction time (20 min vs. 3 h) with concomitant yield enhancement compared to conventional thermal methods [1]. This protocol has been validated across four structurally diverse final compounds and confirmed by single-crystal X-ray diffraction [2]. Procurement decisions should factor in the availability of precursors compatible with MW protocols (N-acylanthranilic acids derived from inexpensive (S)-amino acids) to maximize synthesis throughput and minimize cost-per-compound for screening libraries.

Stereochemically Defined Probe Molecules for Target Engagement Studies

The chiral pool methodology using (S)-amino acid starting materials delivers (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones with enantiomeric excess up to 81%, a stark contrast to racemic products from conventional achiral syntheses [1]. This stereochemical control is essential for biological studies where enantiomer-specific target interactions may govern pharmacodynamic outcomes. The method has been demonstrated with alanine, phenylalanine, valine, and leucine-derived α-haloacids, enabling systematic exploration of the C-3 alkyl pocket [2]. Groups requiring enantiopure 4,1-benzoxazepine-2,5-diones should prioritize vendors offering chirally resolved material over racemic bulk supplies.

Nonlinear Optical Materials Development Leveraging DFT-Validated NLO Activity

DFT calculations validated by comprehensive experimental spectroscopy demonstrate that 4,1-benzoxazepine-2,5-dione derivatives possess significant NLO properties superior to a standard prototype compound, with the response attributed to the intrinsic electronic architecture of the benzoxazepine-2,5-dione core [1]. The excellent agreement between computed and experimental structural parameters (SC-XRD, FT-IR, UV-Vis, NMR) provides confidence in the predictive modeling of this scaffold for materials applications [2]. Researchers procuring this compound for photonic or optoelectronic studies can rely on the established computational-experimental concordance for further property optimization.

Quote Request

Request a Quote for 4,1-Benzoxazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.